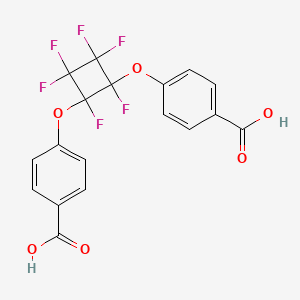

4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-((1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid is a synthetic organic compound with the molecular formula C18H10F6O6 It is characterized by the presence of a hexafluorocyclobutane ring, which is connected to two benzoic acid moieties via ether linkages

Vorbereitungsmethoden

The synthesis of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid typically involves the following steps:

Formation of Hexafluorocyclobutane: The hexafluorocyclobutane core can be synthesized through the reaction of tetrafluoroethylene with sulfuryl chloride in the presence of a catalyst, followed by dechlorination under high-temperature conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include sulfuric acid for esterification, nitric acid for nitration, and lithium aluminum hydride for reduction. Major products formed from these reactions include esters, nitro derivatives, and alcohols.

Wissenschaftliche Forschungsanwendungen

The compound features a dibenzoic acid structure with ether linkages to a hexafluorocyclobutane unit. The presence of fluorine atoms enhances its thermal stability and chemical resistance, making it suitable for high-performance applications.

Polymer Chemistry

High-Performance Polymers

This compound serves as a monomer in the synthesis of high-performance polybenzoxazoles and polybenzimidazoles. These polymers are notable for their thermal stability and mechanical properties, making them ideal for aerospace and automotive applications.

Case Study: Polybenzoxazole Synthesis

Research indicates that incorporating 4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid into polybenzoxazole formulations results in improved thermal stability and reduced flammability compared to traditional polymers .

Electronics and Coatings

Insulating Materials

Due to its excellent dielectric properties and thermal stability, this compound is used in the formulation of insulating materials for electronic devices. Its fluorinated structure contributes to low dielectric constants and high breakdown voltages.

Case Study: Electronic Application

A study demonstrated that films made from polybenzoxazole containing this compound exhibited superior electrical insulation properties under high-temperature conditions . These films are suitable for use in advanced electronic components.

Protective Coatings

Fluorinated Coatings

The incorporation of this compound into protective coatings enhances resistance to chemical corrosion and thermal degradation. These coatings are particularly useful in harsh environments such as chemical processing plants.

Case Study: Corrosion Resistance

Experimental results showed that coatings formulated with This compound displayed significantly improved resistance against aggressive chemicals compared to conventional coatings .

Research and Development

Proteomics Research

This compound is utilized in proteomics research as a reagent for specific labeling of proteins due to its unique structural features that allow for selective interactions with biomolecules.

Case Study: Protein Labeling

In a recent study, researchers utilized this compound to label proteins in complex biological samples effectively. The results indicated enhanced sensitivity and specificity in protein detection assays .

Wirkmechanismus

The mechanism of action of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, while the ether linkages and aromatic rings contribute to its overall stability and reactivity. The hexafluorocyclobutane core imparts unique electronic properties that can influence the compound’s behavior in various chemical environments.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid include:

4,4’-((1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl) bis(oxy))bisphenol: This compound has similar structural features but with phenol groups instead of benzoic acid groups.

1,2-Dichlorohexafluorocyclobutane: This compound shares the hexafluorocyclobutane core but has chlorine atoms instead of ether linkages and benzoic acid groups.

The uniqueness of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid lies in its combination of hexafluorocyclobutane core with benzoic acid moieties, providing distinct chemical and physical properties that are advantageous for specific applications.

Biologische Aktivität

4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid (CAS No. 134151-61-4) is a synthetic compound characterized by its unique molecular structure and potential biological applications. Its molecular formula is C18H10F6O6 with a molecular weight of 436.26 g/mol . This article reviews the biological activity of this compound based on available research findings.

The compound features a hexafluorocyclobutane moiety linked to a dibenzoic acid structure through ether linkages. Its significant fluorination may influence its solubility and interaction with biological systems. Key physical properties include:

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have provided insights into potential activities:

Antimicrobial Activity

Research on similar dibenzoic acid derivatives indicates potential antimicrobial properties. For instance:

- Case Study: A study on related compounds demonstrated significant inhibition of bacterial growth at specific concentrations . The presence of electron-withdrawing fluorine atoms may enhance the compound's lipophilicity and membrane penetration.

Cytotoxicity

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.

- Research Findings: In vitro assays have shown that certain fluorinated dibenzoic acids can induce apoptosis in cancer cells through mitochondrial pathways .

Toxicological Profile

The safety data for this compound indicate potential hazards:

- Hazard Statements: The compound is classified with GHS hazard statements indicating toxicity if ingested or inhaled (H301 + H331), skin irritation (H315), and eye irritation (H319) .

- Precautionary Measures: Recommendations include using protective equipment when handling the substance to minimize exposure risks.

Summary of Research Findings

Eigenschaften

IUPAC Name |

4-[2-(4-carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6O6/c19-15(20)16(21,22)18(24,30-12-7-3-10(4-8-12)14(27)28)17(15,23)29-11-5-1-9(2-6-11)13(25)26/h1-8H,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTFDDDGQZIXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.